BenchChemオンラインストアへようこそ!

2-Aminobenzo[d]oxazole-7-carbaldehyde

Physicochemical profiling Medicinal chemistry Building block selection

The only commercially available benzoxazole-7-carbaldehyde retaining the 2-amino hydrogen-bond donor essential for kinase hinge binding (RSK2 IC₅₀ 2.6–18 µM; JAK2 0.08–10 µM). Non-amino analogs (2-Cl, 2-Me, 2-Br) lack this pharmacophore. Enables solid-phase library synthesis, HDAC inhibitor GK601 analog development, and orthogonal bifunctional probe assembly—unachievable with monofunctional comparators. [600 chars]

Molecular Formula C8H6N2O2
Molecular Weight 162.15 g/mol
Cat. No. B8004633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Aminobenzo[d]oxazole-7-carbaldehyde
Molecular FormulaC8H6N2O2
Molecular Weight162.15 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=C1)N=C(O2)N)C=O
InChIInChI=1S/C8H6N2O2/c9-8-10-6-3-1-2-5(4-11)7(6)12-8/h1-4H,(H2,9,10)
InChIKeyMVMSRVNOGBMCKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Aminobenzo[d]oxazole-7-carbaldehyde – A Dual-Functional Benzoxazole Building Block for Targeted Library Synthesis


2-Aminobenzo[d]oxazole-7-carbaldehyde (CAS 1804411-34-4) is a heterocyclic small-molecule building block featuring a benzoxazole core with a primary amino group at the 2-position and a reactive aldehyde at the 7-position . With a molecular formula of C₈H₆N₂O₂, a molecular weight of 162.15 Da, a computed LogP of ~1.22, and a topological polar surface area (TPSA) of 69.12 Ų, it combines hydrogen-bond donor (HBD=1) and acceptor (HBA=4) functionality absent in common 2-halo, 2-methyl, or unsubstituted benzoxazole-7-carbaldehyde analogs . This dual-functional architecture makes it a privileged intermediate for constructing focused libraries of 2-amino-7-substituted benzoxazoles, a scaffold validated in multiple kinase inhibitor programs including RSK2 and JAK2 [1][2].

Why 2-Chloro, 2-Methyl, or Unsubstituted Benzoxazole-7-carbaldehydes Cannot Replace 2-Aminobenzo[d]oxazole-7-carbaldehyde


Substituting 2-Aminobenzo[d]oxazole-7-carbaldehyde with its 2-chloro (CAS 1803803-30-6), 2-methyl (CAS 1500924-89-9), 2-bromo, or unsubstituted (CAS 1097180-23-8) benzoxazole-7-carbaldehyde analogs eliminates the sole hydrogen-bond donor (HBD=1 vs. HBD=0 for all comparators) and reduces the polar surface area by approximately 26 Ų (from 69.12 Ų to ~43 Ų) [1]. This loss is functionally consequential: the 2-amino group is indispensable for forming the bidentate hinge-binding interactions observed in RSK2 co-crystal structures (PDB 4NW5, 4NW6), where the 2-amino nitrogen donates a hydrogen bond to the kinase hinge region [2]. Moreover, the 2-amino group serves as the key functional handle for solid-phase synthesis strategies (thiourea cyclization) and for generating 2-amidobenzo[d]oxazole libraries, routes that are chemically inaccessible to non-amino analogs [3]. A decision to procure a 2-chloro or 2-methyl alternative eliminates both the dominant pharmacophoric feature of the benzoxazole kinase inhibitor scaffold and the most versatile synthetic diversification point.

2-Aminobenzo[d]oxazole-7-carbaldehyde – Comparator-Based Quantitative Differentiation Evidence


Hydrogen-Bond Donor Capacity vs. 2-Chloro, 2-Methyl, and Unsubstituted Benzoxazole-7-carbaldehyde Analogs

2-Aminobenzo[d]oxazole-7-carbaldehyde possesses one hydrogen-bond donor (HBD=1) and a topological polar surface area (TPSA) of 69.12 Ų . In contrast, its closest commercially available comparators—2-chlorobenzo[d]oxazole-7-carbaldehyde, 2-methylbenzo[d]oxazole-7-carbaldehyde, and benzo[d]oxazole-7-carbaldehyde—all have HBD=0 and TPSA values of approximately 43 Ų (43.1 Ų for the 2-methyl analog [1]; 43 Ų for the unsubstituted analog ). This ~26 Ų TPSA differential and the presence of a single HBD are critical because the 2-amino NH₂ group forms a conserved hydrogen bond with the kinase hinge backbone carbonyl observed in both RSK2 co-crystal structures (PDB 4NW5, compound 8; PDB 4NW6, compound 27), an interaction that is geometrically impossible for any HBD=0 analog [2].

Physicochemical profiling Medicinal chemistry Building block selection

RSK2 Kinase Inhibitory Activity: 2-Amino-7-substituted Benzoxazole Scaffold vs. Non-Amino Analogs

The 2-amino-7-substituted benzoxazole series was identified by high-throughput screening as RSK2 inhibitors, with IC₅₀ values spanning 2,600 nM to 18,000 nM for two representative compounds deposited in BindingDB from the Costales et al. (2014) study [1][2]. X-ray co-crystal structures confirmed that the 2-amino group donates a hydrogen bond to the kinase hinge (Leu150 carbonyl in RSK2), anchoring the scaffold in the ATP-binding pocket [3]. By contrast, no RSK2 inhibitory activity has been reported for any 2-chloro, 2-methyl, 2-bromo, or unsubstituted benzoxazole-7-carbaldehyde derivative in the same assay system. The 2-amino group is therefore not merely a synthetic convenience but a structural prerequisite for RSK2 target engagement [4].

Kinase inhibition RSK2 Cancer Structure-activity relationship

JAK2 Kinase Inhibitory Activity of the 2-Aminobenzoxazole Pharmacophore vs. Non-Amino Analogs

In an independent study, a series of 2-amino-aryl-7-aryl-benzoxazole derivatives designed as anticancer agents was profiled against JAK2 kinase. A subset of compounds demonstrated JAK2 IC₅₀ values ranging from 0.08 µM (80 nM) to 10 µM, with the most potent compound achieving an IC₅₀ of 80 nM [1]. This JAK2 inhibitory activity is attributed to the 2-aminobenzoxazole core, a pharmacophore that mimics the adenine ring of ATP and makes critical hinge-region hydrogen bonds via the 2-amino group [2]. The 2-amino group is conserved across all active JAK2 inhibitors in this series; non-amino benzoxazole analogs (e.g., 2-phenyl, 2-methyl, unsubstituted) were not reported to exhibit JAK2 activity in the same study [1].

JAK2 inhibition Anticancer Kinase selectivity Pharmacophore validation

Antiproliferative Activity of 2-Aminobenzoxazole-Capped Vorinostat Analog (GK601) vs. Non-Amino Benzoxazole and Parent Vorinostat

A benzoxazole-based vorinostat analog series was synthesized using 2-aminobenzoxazole as the cap group precursor. Compound 12 (GK601), which incorporates a 2-aminobenzoxazole ring as a bioisosteric replacement for the phenyl cap of vorinostat, exhibited antiproliferative IC₅₀ values of 1.2–2.1 µM across three human cancer cell lines (A549 lung, Caco-2 colon, SF268 CNS), a potency statistically indistinguishable from vorinostat itself [1]. GK601 also inhibited human HDAC1, HDAC2, and HDAC6 and showed IC₅₀ values of 0.6 µM (HCT116 GNAS R201C/+) and 1.4 µM (LS174T) against pseudomyxoma peritonei-relevant colon cancer lines, comparable to vorinostat (1.1 µM and 2.1 µM, respectively) [1]. Benzoxazole analogs lacking the 2-amino group, synthesized via metal-free oxidative amination from benzoxazole, were also evaluated but GK601 (the 2-aminobenzoxazole-capped analog) was the most potent compound across all tested cell lines [1].

HDAC inhibition Anticancer Vorinostat analog Antiproliferative

Solid-Phase Synthetic Tractability of 2-Aminobenzo[d]oxazole Scaffold vs. Solution-Phase Constraints of Non-Amino Analogs

A dedicated solid-phase methodology was developed for the parallel synthesis of 2-amino and 2-amidobenzo[d]oxazole derivatives, using 2-hydroxyphenylthiourea resin as the key intermediate [1]. The 2-aminobenzo[d]oxazole core is generated on-resin via cyclization and can be subsequently functionalized at the 2-amino position with alkyl halides or acid chlorides, followed by TFA cleavage to release final compounds in good yields and purities [1]. This solid-phase route is enabled by the nucleophilic 2-amino group, which serves as both the anchoring point for resin attachment (via thiourea formation) and the diversification handle. Non-amino benzoxazole analogs (2-chloro, 2-methyl, 2-bromo, unsubstituted) lack this nucleophilic amino group and cannot be synthesized via this solid-phase cyclization strategy, restricting their utility to conventional solution-phase chemistry only [1][2].

Solid-phase synthesis Combinatorial chemistry Library production Synthetic methodology

Orthogonal Dual-Functionalization Capability: 2-Amino + 7-Aldehyde vs. Single-Functional Monofunctional Analogs

2-Aminobenzo[d]oxazole-7-carbaldehyde presents two chemically orthogonal reactive handles: a nucleophilic primary amine at C₂ and an electrophilic aldehyde at C₇ . The aldehyde enables reductive amination, Wittig olefination, Grignard addition, and oxime/hydrazone formation, while the amine permits acylation, sulfonylation, urea formation, and reductive alkylation under mutually compatible conditions . This dual functionality allows sequential, protecting-group-minimized diversification strategies that are precluded in monofunctional comparators: benzo[d]oxazole-7-carbaldehyde (aldehyde only, no amino), 2-aminobenzoxazole (amino only, no aldehyde), and 2-chloro/methyl/bromo-benzoxazole-7-carbaldehydes (aldehyde plus a non-nucleophilic substituent) [1]. A dedicated synthetic method for preparing 2-amino-substituted benzoxazole carbaldehydes via N,N-diBoc protection and silver nitrite-mediated dibromide oxidation further underscores the recognized value of this specific substitution pattern [2].

Orthogonal synthesis Dual functionalization Chemical biology Building block utility

Highest-Confidence Application Scenarios for 2-Aminobenzo[d]oxazole-7-carbaldehyde Based on Quantitative Differentiation Evidence


Kinase-Focused Library Synthesis Targeting RSK2 or JAK2 ATP-Binding Sites

The 2-aminobenzoxazole-7-carbaldehyde scaffold is the only commercially available benzoxazole-7-carbaldehyde building block that retains the essential 2-amino hydrogen-bond donor required for kinase hinge binding. As demonstrated by X-ray co-crystal structures (PDB 4NW5, 4NW6; 1.74–1.94 Å resolution) [1] and biochemical IC₅₀ data (RSK2: 2.6–18 µM; JAK2: 0.08–10 µM) [2][3], the 2-amino group forms a conserved bidentate hydrogen bond with the kinase hinge backbone. Researchers can diversify the 7-aldehyde position via reductive amination or Wittig chemistry to introduce aryl, heteroaryl, or solubilizing groups while retaining the hinge-binding 2-aminobenzoxazole core. Non-amino analogs (2-chloro, 2-methyl, 2-bromo, unsubstituted) cannot recapitulate this hinge interaction and are structurally excluded from this validated pharmacophore.

HDAC Inhibitor Lead Optimization Using 2-Aminobenzoxazole as a Vorinostat Cap Group Bioisostere

The 2-aminobenzoxazole ring has been validated as an equipotent bioisosteric replacement for the phenyl cap group of the FDA-approved HDAC inhibitor vorinostat (SAHA). Compound GK601, synthesized from 2-aminobenzoxazole, demonstrated IC₅₀ values of 1.2–2.1 µM against A549, Caco-2, and SF268 cell lines—indistinguishable from vorinostat—and inhibited HDAC1, HDAC2, and HDAC6 [1]. 2-Aminobenzo[d]oxazole-7-carbaldehyde offers an advantage over simple 2-aminobenzoxazole because the 7-aldehyde handle allows additional diversification (e.g., introduction of solubilizing groups or linker extensions) without disrupting the cap group pharmacophore. This dual-functional building block can accelerate SAR exploration for next-generation HDAC inhibitors targeting pseudomyxoma peritonei or cutaneous T-cell lymphoma.

Combinatorial Library Production via Solid-Phase Parallel Synthesis

The 2-aminobenzo[d]oxazole scaffold is uniquely compatible with solid-phase synthesis via 2-hydroxyphenylthiourea resin cyclization, a methodology that enables parallel production of diverse 2-amino and 2-amidobenzo[d]oxazole libraries in good yields and purities after TFA cleavage [1]. The 7-aldehyde functionality of 2-Aminobenzo[d]oxazole-7-carbaldehyde can be preserved through the solid-phase workflow (with appropriate protecting group strategy, e.g., N,N-diBoc as demonstrated by Luzzio & Wlodarczyk [2]) or can be pre-functionalized before resin loading. Non-amino benzoxazole analogs are incompatible with this solid-phase route, making the 2-amino-substituted aldehyde the mandatory input for any group seeking the efficiency advantages of solid-phase library production.

Dual-Functional Probe Synthesis for Chemical Biology Target Identification

The orthogonal reactivity of the 2-amino and 7-aldehyde groups enables chemists to install an affinity tag (e.g., biotin, desthiobiotin) at one position and a photoreactive crosslinking group (e.g., diazirine, benzophenone) at the other in two sequential, high-yielding steps without intermediate deprotection [1]. This dual-functional architecture is absent in all monofunctional comparators and represents the shortest synthetic path to bifunctional benzoxazole chemical probes for pull-down proteomics or CETSA target-engagement studies. For groups characterizing the cellular targets of RSK2, JAK2, or HDAC inhibitor chemotypes, 2-Aminobenzo[d]oxazole-7-carbaldehyde provides the most synthetically efficient entry to probe synthesis [2][3].

Quote Request

Request a Quote for 2-Aminobenzo[d]oxazole-7-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.